2-Bromo-1-mesitylethanone
CAS No.: 4225-92-7
Cat. No.: VC1965709
Molecular Formula: C11H13BrO
Molecular Weight: 241.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4225-92-7 |
---|---|
Molecular Formula | C11H13BrO |
Molecular Weight | 241.12 g/mol |
IUPAC Name | 2-bromo-1-(2,4,6-trimethylphenyl)ethanone |
Standard InChI | InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 |
Standard InChI Key | HRAZXKYOYNRVMU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)C(=O)CBr)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)CBr)C |
Physical and Chemical Properties
Basic Identification Data
The compound is identified through various registration systems as summarized in Table 1.
Parameter | Value |
---|---|
CAS Number | 4225-92-7 |
IUPAC Name | 2-bromo-1-(2,4,6-trimethylphenyl)ethanone |
Molecular Formula | C₁₁H₁₃BrO |
Molecular Weight | 241.12 g/mol |
InChI | InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 |
InChIKey | HRAZXKYOYNRVMU-UHFFFAOYSA-N |
Table 1: Identification parameters of 2-Bromo-1-mesitylethanone
Physical Properties
2-Bromo-1-mesitylethanone appears as a white to light yellow crystalline solid at room temperature . Its physical properties, as determined from various analytical methods, are presented in Table 2.
Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | White to light yellow/orange powder or crystal |
Melting Point | 323-324 K (approximately 50-51°C) |
Solubility | Soluble in organic solvents such as ethyl acetate |
Crystal System | Orthorhombic |
Space Group | Pbca |
Table 2: Physical properties of 2-Bromo-1-mesitylethanone
Structural Features
The molecular structure of 2-Bromo-1-mesitylethanone features several notable characteristics:
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The carbon atoms adjacent to the benzene ring are almost coplanar with the ring itself, with a maximum deviation of 0.035 Å .
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The compound possesses a carbonyl group that can participate in hydrogen bonding.
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In the crystal structure, weak intermolecular C—H⋯O interactions link the molecules into chains along the b-axis .
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A very weak C—H⋯π interaction is also present in the crystal structure .
Crystal Structure Analysis
The crystal structure of 2-Bromo-1-mesitylethanone has been thoroughly investigated using X-ray crystallography. The compound crystallizes in an orthorhombic system with space group Pbca . The unit cell parameters are:
Parameter | Value |
---|---|
a | 15.379(3) Å |
b | 8.2820(17) Å |
c | 17.374(4) Å |
Volume | 2212.9(8) ų |
Z | 8 |
Density | 1.447 Mg m⁻³ |
Table 3: Crystal structure parameters of 2-Bromo-1-mesitylethanone
The crystal structure analysis reveals that the adjacent carbon atoms are almost coplanar with the aromatic ring, with a maximum deviation of 0.035 Å . The molecules are linked into chains along the b-axis through weak intermolecular C—H⋯O interactions, while a very weak C—H⋯π interaction also contributes to the crystal packing .
The hydrogen bond geometry, which plays a crucial role in the crystal packing, is presented in Table 4:
D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
---|---|---|---|---|
C9—H9B⋯O | 0.96 | 2.52 | 3.462(7) | 166 |
C11—H11A⋯O | 0.97 | 2.36 | 3.308(7) | 167 |
C7—H7C⋯Cg1 | 0.96 | 2.94 | 3.722(3) | 140 |
Table 4: Hydrogen bond geometry in 2-Bromo-1-mesitylethanone crystal structure
Note: Cg1 represents the centroid of the C1–C6 ring.
Synthesis and Preparation
Synthetic Routes
The primary method for synthesizing 2-Bromo-1-mesitylethanone involves the bromination of 1-mesitylethanone (also known as 2,4,6-trimethylacetophenone). This reaction follows a general alpha-bromination pathway, where the bromine atom is introduced at the alpha position relative to the carbonyl group.
Reaction Conditions
The typical reaction conditions for the synthesis of 2-Bromo-1-mesitylethanone include:
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Reagents: Bromine (Br₂) as the brominating agent
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Solvents: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
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Conditions: The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Crystals suitable for X-ray analysis can be prepared by dissolving the compound (0.2 g) in ethyl acetate (50 ml) and allowing the solvent to evaporate slowly at room temperature for approximately three days .
Chemical Reactivity
Types of Reactions
2-Bromo-1-mesitylethanone demonstrates versatile reactivity, participating in several types of chemical transformations:
Nucleophilic Substitution Reactions
The bromine atom at the alpha position relative to the carbonyl group makes 2-Bromo-1-mesitylethanone an excellent substrate for nucleophilic substitution reactions. Various nucleophiles can attack the carbon atom bonded to the bromine, displacing the bromine and forming new bonds. This reactivity is utilized in the synthesis of more complex organic compounds.
Reduction Reactions
The compound can undergo reduction reactions, particularly at the carbonyl group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for this purpose.
Oxidation Reactions
Oxidation of 2-Bromo-1-mesitylethanone can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using appropriate oxidizing agents.
Reaction Mechanisms
The mechanism of action of 2-Bromo-1-mesitylethanone primarily involves its reactivity as an electrophile due to the presence of the bromine atom. Nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The reactivity is influenced by the electronic effects of the mesityl group, which can stabilize transition states and intermediates during the reaction.
Applications
Research Applications
2-Bromo-1-mesitylethanone serves several important functions in scientific research:
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It is used as a building block in organic synthesis for the preparation of more complex molecules.
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The compound is utilized in the synthesis of organic electronic devices, as mentioned by Rose et al. (2008) .
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It serves as a key intermediate in the synthesis of various heterocyclic compounds, including benzofuran derivatives, which have shown promising biological activities .
Industrial Applications
In industrial settings, 2-Bromo-1-mesitylethanone finds application in:
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The production of specialty chemicals
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As an intermediate in the manufacture of materials for electronic devices
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The synthesis of compounds with potential pharmaceutical applications
Comparison with Similar Compounds
Some related compounds include:
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2-Bromo-1-phenylethanone: Similar structure but with a phenyl group instead of a mesityl group
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2-Bromo-1-tetralone: Contains a fused ring system (as seen in search result )
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2-Bromo-1-(2,4,5-trimethylphenyl)ethanone: Has a different pattern of methyl substitution on the phenyl ring
The uniqueness of 2-Bromo-1-mesitylethanone stems from the presence of the mesityl group, which provides specific steric and electronic properties that influence its reactivity patterns in chemical transformations.
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